Product packaging for 6-Chlorobenzo[d]isoxazol-3-ol(Cat. No.:CAS No. 61977-29-5)

6-Chlorobenzo[d]isoxazol-3-ol

Número de catálogo: B1668687
Número CAS: 61977-29-5
Peso molecular: 169.56 g/mol
Clave InChI: SJAPSPJRTQCDNO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Significance of Benzisoxazole Core Structures in Medicinal Chemistry

The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.netrsc.org This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities. The unique architecture of the benzisoxazole template provides versatile binding properties, allowing it to interact potently and selectively with a range of biological targets. nih.govresearchgate.net

The inherent bioactivity of this scaffold has led to its incorporation into numerous compounds investigated for various therapeutic applications. These include, but are not limited to, agents with antipsychotic, antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The development of drugs containing the benzisoxazole core, such as the anticonvulsant zonisamide (B549257) and the antipsychotic risperidone, highlights the scaffold's clinical importance and drives further research into its derivatives. researchgate.netchim.it The success of these established molecules encourages the synthesis and evaluation of new benzisoxazole analogues in the quest for novel and more effective therapeutic agents. nih.govrsc.org

Historical Context and Evolution of Research on 6-Chlorobenzo[d]isoxazol-3-ol

The foundational synthesis of benzisoxazole derivatives can be traced back to the mid-20th century. However, focused research on substituted variants like this compound is a more recent development. Early work on the broader benzisoxazole class centered on establishing synthetic methodologies, such as the cyclization of salicylaldehyde (B1680747) derivatives.

The specific evolution of research into this compound, often abbreviated as CBIO, is closely linked to the study of D-amino acid oxidase (DAAO). In the early 2000s, researchers began synthesizing and evaluating a series of benzo[d]isoxazol-3-ol (B1209928) derivatives as potential DAAO inhibitors. researchgate.netacs.org Within these studies, the 6-chloro derivative (CBIO) was identified as a particularly potent inhibitor, showing a significant improvement in activity compared to its unsubstituted parent compound. researchgate.netnih.gov This discovery marked a pivotal point, shifting the research focus towards understanding and leveraging the specific biological effects of CBIO, particularly its ability to modulate the levels of D-amino acids in the brain. researchgate.netnih.gov

Overview of Current Research Trajectories and Academic Relevance

The primary trajectory of current research on this compound revolves around its function as a potent and reversible inhibitor of the enzyme D-amino acid oxidase (DAAO). guidechem.comfrontiersin.org DAAO is a flavoenzyme responsible for the breakdown of D-amino acids, including D-serine, which is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the brain. researchgate.netacs.orgnih.gov By inhibiting DAAO, this compound can increase the concentration of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission. researchgate.netnih.gov

This mechanism of action has positioned the compound as a valuable tool in several areas of neuroscience research:

Neurological Disorders: A significant body of research investigates the potential of DAAO inhibitors like CBIO in the context of schizophrenia. researchgate.netgoogle.commdpi.com The "glutamate hypothesis" of schizophrenia suggests that reduced NMDA receptor function contributes to the symptoms of the disorder. By elevating D-serine levels, CBIO could potentially ameliorate these deficits. mdpi.com

Neuroprotection: Research has explored the use of this compound in the context of traumatic brain injury (TBI). nih.gov The strategy aims to increase D-serine levels while simultaneously reducing the oxidative stress that can result from DAAO's metabolic activity. nih.gov

Pain Modulation: Studies in animal models have indicated that this compound can influence pain responses and may play a role in modulating analgesic tolerance. nih.govevitachem.com

The academic relevance of this compound is underscored by its classification as a distinct chemotype among DAAO inhibitors. frontiersin.org Its structure serves as a scaffold for the rational design of new, potentially more effective, therapeutic agents targeting the D-serine metabolic pathway.

Table 2: Research Focus on this compound (CBIO)

Research Area Mechanism of Action Investigated Application
Neuroscience Potent inhibitor of D-amino acid oxidase (DAAO). researchgate.netnih.govnih.gov Potential modulation of schizophrenia symptoms by increasing D-serine levels. acs.orgmdpi.com
Neuroprotection Increases D-serine levels and may reduce oxidative stress. nih.gov Protection against the effects of traumatic brain injury (TBI). nih.gov

| Pain Research | Modulation of D-serine pathways. | Potential to influence analgesic tolerance. nih.govevitachem.com |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Benzisoxazole
D-serine
Glutamate (B1630785)
N-methyl-D-aspartate (NMDA)
Risperidone
Salicylaldehyde

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO2 B1668687 6-Chlorobenzo[d]isoxazol-3-ol CAS No. 61977-29-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-chloro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAPSPJRTQCDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381878
Record name 6-chlorobenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61977-29-5
Record name 6-chlorobenzo[d]isoxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-hydroxy-1,2-benzisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 6 Chlorobenzo D Isoxazol 3 Ol

Established Synthetic Pathways for 6-Chlorobenzo[d]isoxazol-3-ol

The synthesis of this compound and its parent scaffold, benzo[d]isoxazol-3-ol (B1209928), has evolved, with modern methods offering improved efficiency and yield.

Multi-Step Synthetic Routes

The creation of this compound is typically achieved through multi-step synthetic sequences starting from substituted phenols. A common conceptual pathway involves the cyclization of a suitably substituted precursor. For the broader class of benzo[d]isoxazol-3-ols, early methods included the base-catalyzed cyclization of 2-hydroxyphenyl ketoximes.

A general synthetic approach for substituted benzo[d]isoxazol-3-ols, which can be adapted for the 6-chloro derivative, starts with a substituted salicylic (B10762653) acid. The process can be outlined as follows:

Esterification: The carboxylic acid group of a starting material like 5-chlorosalicylic acid is converted to an ester.

Hydroxamate Formation: The ester is then reacted with hydroxylamine (B1172632) to form the corresponding hydroxamic acid.

Cyclization: The key ring-closing step is then induced. This can be achieved through various reagents that facilitate the intramolecular cyclization to form the benzo[d]isoxazol-3-ol ring system. For related isoxazol-3-ols, treatment of β-keto hydroxamic acid precursors with concentrated hydrochloric acid in methanol (B129727) has been utilized.

Another established route for related benzisoxazoles involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, which can be performed using microwave assistance in a one-pot method.

Optimization Strategies for Yield and Purity

StrategyDescriptionReported OutcomeReference
Microwave-Assisted Synthesis The use of microwave irradiation for the cyclization step can significantly reduce reaction times from hours to just minutes.Improved yields to over 85% for the parent scaffold.
Catalyst-Free Methods One-pot methods that avoid the need for a catalyst for the cyclization of precursors like α-acetylenic γ-hydroxyaldehydes simplify the process and purification.Provides a direct route to the benzisoxazole core.
Chromatographic Purification Following synthesis, purification using silica (B1680970) gel column chromatography is a standard method to isolate the product from unreacted starting materials and byproducts.Yields product with high purity.
Flow Chemistry Multi-step syntheses can be translated into continuous-flow processes, which allow for controlled reaction conditions, efficient mixing, and in-line purification, potentially increasing overall efficiency and safety. flinders.edu.ausyrris.jpEnables rapid generation of materials and can improve reaction yields and efficiencies. flinders.edu.au flinders.edu.ausyrris.jp

Derivatization Strategies and Analog Library Synthesis

The benzo[d]isoxazol-3-ol scaffold is a versatile platform for creating libraries of analogs for structure-activity relationship (SAR) studies. This compound itself is a key analog of the unsubstituted parent compound.

Rational Design of Structural Analogs

The design of analogs of this compound is often guided by its known biological targets, such as D-amino acid oxidase (DAAO). acs.orgresearchgate.netfrontiersin.org The isoxazol-3-ol moiety is considered a bioisostere of a carboxylic acid, a common structural feature in many DAAO inhibitors. nih.gov The rationale is to modify the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.

The chlorine atom at the 6-position is a critical modification. Compared to the unsubstituted benzo[d]isoxazol-3-ol, this compound (often abbreviated as CBIO) demonstrates a significant improvement in inhibitory potency against DAAO. researchgate.net Further modifications have been explored to optimize activity and properties.

Table of Selected Structural Analogs and Design Rationale

Analog Class Structural Modification Design Rationale Key Findings Reference
Positional Isomers Chlorine at the 5-position instead of the 6-position. To investigate the influence of the halogen's position on biological activity. The 5-chloro isomer also shows activity, and comparing it with the 6-chloro isomer helps to understand structure-property relationships. smolecule.com smolecule.com
4-Substituted Derivatives Introduction of groups like biphenylamino at the 4-position. To target other enzymes, such as aldo-keto reductase 1C3 (AKR1C3), by enhancing binding affinity and selectivity. These analogs show high selectivity for AKR1C3.
Di-substituted Analogs Addition of a second substituent, such as a bromo group at the 5-position. To further probe the steric and electronic requirements of the enzyme's active site. 5-Bromo-6-chlorobenzo[d]isoxazol-3-ol has been synthesized and studied. google.com google.com

| Heterocyclic Hybrids | Combining the isoxazol-3-ol core with other heterocyclic moieties like pyrazole (B372694) carboxylates. | To create hybrid molecules with potentially novel or enhanced biological activities through modular design. | This approach allows for fine-tuning of bioactivity. | |

Exploration of Functional Group Modifications

Modifying the functional groups on the this compound scaffold is a key strategy for derivatization. The primary sites for modification are the hydroxyl group at the 3-position and the aromatic ring.

N-Alkylation and O-Alkylation: The hydroxyl group can undergo alkylation. For instance, reaction with ethyl bromoacetate (B1195939) can lead to O- and N-substituted esters.

Esterification and Carbamate (B1207046) Formation: The 3-hydroxyl group can be esterified, for example, to form ethyl benzo[d]isoxazole-3-carboxylate, which can enhance lipophilicity. Reaction with triphosgene (B27547) followed by amines can form carbamates, a modification that can influence how the molecule interacts with biological targets. nih.gov

Sulfamoylation: Reaction with sulfonyl chlorides can produce derivatives with different biological profiles.

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl groups at various positions on the benzene (B151609) ring, allowing for significant structural diversification.

Halogenation: Additional halogen atoms can be introduced onto the aromatic ring to explore their effect on activity. google.com

These modifications allow for a systematic exploration of the chemical space around the core scaffold, aiding in the development of compounds with optimized properties.

Investigation of In Vitro Chemical Reactivity Profiles Relevant to Biological Systems

The chemical reactivity of this compound is central to its biological function. Its primary role as a DAAO inhibitor is predicated on its ability to interact with the enzyme's active site. researchgate.netnih.gov

The molecule's reactivity can be understood through several key features:

Enzyme Inhibition: As an inhibitor of DAAO, this compound binds to the enzyme's active site. The isoxazol-3-ol ring system mimics a carboxylic acid and is thought to form hydrogen bonds with key amino acid residues, such as Tyrosine-228 and Arginine-283, which are crucial for binding. nih.gov This reversible binding event is a chemical interaction that blocks the enzyme's normal function of oxidizing D-amino acids. frontiersin.org

Electrophilicity and Covalent Interactions: While its primary inhibitory mechanism on DAAO is believed to be competitive and reversible, the reactivity of the scaffold is also of interest. In some contexts, the this compound moiety can act as a leaving group in reactions, suggesting it can activate an attached carbonyl group toward nucleophilic attack. nih.gov In general, chemical reactivity, particularly the potential for a molecule to act as an electrophile and react with biological nucleophiles like cysteine, lysine, or histidine residues in proteins, is a key determinant of various biological outcomes. europa.eu

Metabolic Reactions: In biological systems, the hydroxyl group at the 3-position is a potential site for metabolic transformation. A significant metabolic pathway for this compound is glucuronidation, where glucuronic acid is attached to the hydroxyl group. researchgate.net This process generally increases the water solubility of the compound and facilitates its excretion. Understanding this reactivity is crucial as it can impact the compound's duration of action in a biological system. researchgate.net

The in vitro reactivity profile, therefore, highlights a molecule that can engage in specific, non-covalent interactions to inhibit enzyme function, while also possessing functional groups susceptible to metabolic modification.

Enzymatic Inhibition and Biological Modulatory Activities of 6 Chlorobenzo D Isoxazol 3 Ol

D-Amino Acid Oxidase (DAAO) as a Primary Biological Target

Research has firmly established D-Amino Acid Oxidase (DAAO) as the principal biological target of 6-Chlorobenzo[d]isoxazol-3-ol. nih.gov DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, playing a crucial role in their metabolism. nih.govfrontiersin.org The inhibition of this enzyme by CBIO has been a central focus of numerous studies due to its potential therapeutic implications.

Molecular Mechanism of DAAO Inhibition by this compound

This compound acts as a potent inhibitor of D-amino acid oxidase. The binding of CBIO to the human DAAO (hDAAO) active site is characterized as a single-step process. frontiersin.orgdoi.org This interaction is competitive in nature, meaning CBIO vies with the enzyme's natural substrates, such as D-serine, for access to the active site. acs.orgresearchgate.net The chloro-substitution at the 6-position of the benzo[d]isoxazol-3-ol (B1209928) structure significantly enhances its inhibitory potency compared to the unsubstituted parent compound.

Impact on D-Serine Metabolism and Homeostasis

The inhibition of DAAO by this compound directly affects the metabolism of D-serine, a crucial neuromodulator that acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govnih.gov By blocking DAAO activity, CBIO effectively reduces the breakdown of D-serine. This leads to an increase in the plasma and brain concentrations of D-serine when administered in conjunction with this amino acid. This modulation of D-serine levels is a key outcome of DAAO inhibition by CBIO, highlighting the compound's ability to influence critical neurotransmitter systems. acs.orgnih.gov

Kinetic Characterization of Enzyme-Inhibitor Interactions

The inhibitory potency of this compound against DAAO has been quantified through kinetic studies. For porcine DAAO, CBIO exhibits a potent inhibitory constant (Ki) value of 100 nM. acs.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for the 6-chloro derivative has been reported as 188 nM, representing a significant, tenfold improvement in potency over the non-chlorinated version. The dissociation constant (Kd) for the binding of CBIO to hDAAO, as determined by the quenching of protein fluorescence, aligns well with the determined IC50 and Ki values. frontiersin.orgdoi.org

Modulation of DAAO-Mediated Reactive Oxygen Species (ROS) Production

A significant consequence of the enzymatic action of DAAO is the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). nih.govfrontiersin.org This occurs during the reoxidation of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. frontiersin.org By inhibiting DAAO, this compound effectively suppresses the generation of this potentially cytotoxic byproduct. acs.org This reduction in ROS production is a key aspect of the compound's biological activity, as excessive H₂O₂ can lead to oxidative stress and cellular damage. researchgate.net Studies have shown that CBIO can suppress spinal hydrogen peroxide production.

Exploration of Other Enzyme and Receptor Interactions

While the interaction with DAAO is well-documented, the broader selectivity profile of this compound is less characterized.

Identification of Additional Protein Targets

Currently, there is limited published data identifying other specific protein targets for this compound. While one source notes that there is no reported selectivity data for CBIO over related enzymes like D-aspartate oxidase (DDO) or other receptors, another suggests that the chemical structure of the "this compound leaving group" might lead to interactions with other proteins, indicating a potential for off-target effects that warrants further investigation.

Mechanistic Studies of Non-DAAO Biological Modulations

While the principal biological effect of this compound is attributed to its inhibition of D-amino acid oxidase (DAAO), research has also shed light on downstream cellular processes that are modulated as a consequence of this primary action. These modulations extend beyond simple substrate elevation and hint at broader physiological impacts.

One significant area of investigation has been the role of DAAO in cellular senescence, a state of irreversible cell cycle arrest. DAAO is a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme that catalyzes the oxidation of neutral and polar D-amino acids, a process that generates reactive oxygen species (ROS) as byproducts. life-science-alliance.org Elevated ROS levels are a known inducer of cellular senescence through mechanisms such as oxidative DNA damage. life-science-alliance.org

Studies have demonstrated that the inhibition of DAAO activity by this compound can suppress cellular senescence. life-science-alliance.org For instance, in etoposide-treated U2OS and HepG2 cells, which are models for inducing senescence, treatment with CBIO was found to suppress the activation of senescence-associated β-galactosidase (SA-β-gal) and the loss of proliferative capacity. life-science-alliance.org The underlying mechanism for this effect is believed to be the reduction of ROS production that would otherwise be generated by DAAO's enzymatic activity. life-science-alliance.org By inhibiting DAAO, this compound effectively curtails this source of oxidative stress, thereby mitigating the induction of senescence.

It is important to note that while this represents a biological modulation influenced by this compound, it is a direct downstream consequence of DAAO inhibition rather than an interaction with a separate, unrelated biological target.

Specificity and Selectivity Profiling Against Related Enzymes

The specificity and selectivity of a pharmacological inhibitor are critical parameters that define its therapeutic potential and safety profile. For this compound, the majority of research has focused on its potent inhibitory activity against D-amino acid oxidase (DAAO).

D-Amino Acid Oxidase (DAAO): this compound is a potent, competitive inhibitor of DAAO. researchgate.net Studies have reported an IC₅₀ value of 188 nM for its inhibition of porcine DAAO, which represents a significant improvement in affinity compared to the unsubstituted parent compound, benzo[d]isoxazol-3-ol. researchgate.net The binding of this compound to human DAAO (hDAAO) has been characterized as a single-step process. nih.gov

Related Flavoenzymes: A crucial aspect of selectivity is the compound's activity against enzymes that are structurally or functionally related to the primary target. A key related enzyme to DAAO is D-aspartate oxidase (DDO or DASPO), another flavoenzyme that oxidizes D-aspartate. However, comprehensive selectivity profiling of this compound against DDO and other related enzymes is notably limited in the published literature. Several key studies on benzo[d]isoxazol-3-ol derivatives as DAAO inhibitors explicitly state that selectivity data over DDO were not reported. nih.gov

Other Serine Hydrolases: While data on the direct interaction of this compound with other enzymes is scarce, some insights can be gleaned from studies on its derivatives. Research on carbamate (B1207046) and urea (B33335) derivatives of this compound has indicated that these modified compounds can exhibit inhibitory activity against other serine hydrolases, including fatty acid amide hydrolase (FAAH), monoglyceride lipase (B570770) (MAGL), and abhydrolase domain containing 6 (ABHD6). This suggests that the core benzo[d]isoxazol-3-ol scaffold may have the potential to interact with a broader range of enzymes upon chemical modification. However, it is critical to emphasize that this off-target activity was observed for derivatives and not the parent compound, this compound, itself. The high reactivity of the this compound leaving group in these carbamate derivatives was suggested to contribute to this lack of selectivity.

Structure Activity Relationships Sar and Rational Ligand Design for 6 Chlorobenzo D Isoxazol 3 Ol Analogs

Systematic SAR Studies of 6-Chlorobenzo[d]isoxazol-3-ol Derivatives in DAAO Inhibition

Systematic investigation into the derivatives of this compound has provided crucial insights into the structural requirements for potent DAAO inhibition.

Influence of Substituent Effects on Inhibitory Potency

The position and nature of substituents on the benzo[d]isoxazol-3-ol (B1209928) core play a pivotal role in determining the inhibitory potency against DAAO. The parent compound, benzo[d]isoxazol-3-ol, shows moderate activity, but the introduction of a chloro group at the C6 position, as in CBIO, results in a significant enhancement of inhibitory potency, with a reported IC50 value of 188 nM. researchgate.net This highlights the favorable interaction of an electron-withdrawing group at this specific position within the enzyme's active site.

Further studies have explored various substitutions on the benzene (B151609) ring. For instance, the introduction of a chlorine atom at the 5-position also yields a potent DAAO inhibitor. nih.gov However, the inhibitory potency is highly sensitive to the size and position of these substituents. nih.govresearchgate.net Bulky groups on the aryl ring are generally not well-tolerated, which is consistent with the limited space available within the substrate-binding site of DAAO. nih.gov For example, substitution at the 4-position of the benzo[d]isoxazol-3-ol series with a fluorine or methyl group leads to a substantial decrease in inhibitory potency. nih.gov

CompoundSubstituentTargetIC50/PotencyKey Advantage/Disadvantage
Benzo[d]isoxazol-3-olNone (parent compound)DAAOModerate activityBroad applicability, low selectivity
This compound (CBIO)Cl at C6DAAO188 nM nih.govdatapdf.comImproved potency, limited brain uptake
5-Chlorobenzo[d]isoxazol-3-olCl at C5DAAOSubmicromolar range nih.govPotent DAAO inhibition
4-Fluoro-benzo[d]isoxazol-3-olF at C4DAAODecreased potency nih.govReduced activity
4-Methyl-benzo[d]isoxazol-3-olCH3 at C4DAAODecreased potency nih.govReduced activity

Correlation of Structural Modifications with Biological Efficacy and Selectivity

Structural modifications not only influence potency but also affect the biological efficacy and selectivity of these inhibitors. While CBIO is a potent DAAO inhibitor, its utility can be hampered by factors such as glucuronidation of the essential hydroxyl group, which may lead to temporary effects on plasma D-serine levels. researchgate.net

The selectivity of these compounds for DAAO over other enzymes is a critical consideration. For instance, while substitutions at the 5- and 6-positions with chlorine are favorable for DAAO inhibition, modifications at other positions can shift the activity towards different targets. This underscores the fine balance required in structural design to achieve both high potency and selectivity for DAAO. The development of derivatives aims to overcome metabolic liabilities and improve pharmacokinetic profiles, such as brain penetration, to enhance their therapeutic potential. openmedicinalchemistryjournal.com

Comparative SAR Analysis with Other Classes of DAAO Inhibitors

The SAR of benzo[d]isoxazol-3-ol derivatives can be better understood by comparing them with other classes of DAAO inhibitors. Several scaffolds have been identified as potent DAAO inhibitors, including 3-hydroxyquinolin-2(1H)-ones, 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, and various fused pyrrole (B145914) carboxylic acids. researchgate.netnih.govresearchgate.net

A common feature among many of these inhibitors is an aromatic ring system with a carboxylic acid or a bioisostere. nih.govacs.org The isoxazol-3-ol moiety in CBIO acts as a carboxylic acid bioisostere. acs.org Comparative analysis reveals that the substitution patterns that are favorable for one class of inhibitors may not directly translate to another. For example, the SAR trends for 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones more closely correlate with those of 3-hydroxyquinolin-2(1H)-ones than with benzo[d]isoxazol-3-ols. nih.gov

This comparative approach allows for a broader understanding of the DAAO active site and the key interactions necessary for inhibition. It also provides a basis for the design of hybrid molecules that may exhibit improved properties.

Computational Chemistry Approaches in Ligand Design

Computational chemistry has become an indispensable tool in the rational design of novel DAAO inhibitors, providing insights that guide synthetic efforts.

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking studies have been instrumental in elucidating the binding mode of this compound and its analogs within the DAAO active site. nih.gov These simulations propose that the inhibitor binds in a manner that allows for key hydrogen-bonding interactions with active site residues such as Arg283 and Tyr228. nih.gov The chloro substituent at the C6 position likely engages in favorable interactions that contribute to the enhanced potency of CBIO compared to the unsubstituted parent compound. nih.gov

Molecular dynamics simulations further refine the understanding of the stability of the inhibitor-enzyme complex and can reveal dynamic aspects of the interaction that are not captured by static docking poses. nih.gov These computational methods help to rationalize the observed SAR and provide a predictive framework for designing new derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to correlate the chemical structure of compounds with their biological activity. For DAAO inhibitors, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed to build predictive models. nih.govrsc.org

These models generate contour maps that highlight the regions around the inhibitor scaffold where steric, electrostatic, and other physicochemical properties are crucial for activity. nih.govrsc.org For instance, such models can indicate where bulky substituents are disfavored or where electron-withdrawing groups would be beneficial. By using these predictive models, researchers can prioritize the synthesis of new analogs that are more likely to exhibit high inhibitory potency, thereby streamlining the drug discovery process. nih.gov

Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used in drug discovery to accurately predict the relative binding affinities of a series of related ligands to a biological target. nih.govresearchgate.net This technique is grounded in statistical mechanics and calculates the free energy difference between two states, such as a ligand binding to a protein, by simulating a non-physical, or "alchemical," pathway that transforms one molecule into another. researchgate.netchemrxiv.org The process involves running molecular dynamics simulations where the atoms of a starting ligand are gradually transformed into the atoms of a target ligand. chemrxiv.org By calculating the free energy change for this transformation both in the solvated state and when bound to the protein, the relative binding free energy (ΔΔG) can be determined using a thermodynamic cycle. chemrxiv.orgnih.gov

The accuracy of FEP calculations makes them a valuable tool for lead optimization, allowing for the prospective evaluation of proposed molecular modifications and prioritizing the synthesis of the most promising analogs. researchgate.net These calculations can achieve prediction accuracies within 0.8 kcal/mol of experimental values, which is often close to experimental error. chemrxiv.orgnih.gov

In the context of this compound and its analogs targeting enzymes like D-amino acid oxidase (DAAO), FEP calculations have been instrumental. For instance, studies on benzo[d]isoxazole derivatives have employed FEP to understand and predict binding affinities. researchgate.net A key challenge in modeling these compounds is determining the relevant protonation and tautomeric states in the enzyme's active site. FEP calculations can address this by evaluating multiple potential forms of the ligand. researchgate.net For benzo[d]isoxazole and indazole derivatives, FEP calculations suggested that the deprotonated forms of the ligands are the most likely to be the active, bound species, as their calculated affinities showed significantly better agreement with experimental measurements compared to the protonated forms. researchgate.net This insight is crucial for understanding the structure-activity relationship (SAR) and for the rational design of new, more potent inhibitors.

Table 1: Application of FEP in Binding Affinity Prediction

Method Application Key Findings Reference
Alchemical Free Energy Perturbation (FEP) Prediction of relative binding free energies for a series of ligands. Can achieve high accuracy (within 1 kcal/mol of experimental data). chemrxiv.orgnih.gov researchgate.netchemrxiv.org

Chemoinformatics Applications in Analog Discovery

Chemoinformatics integrates chemistry, computer science, and information technology to analyze and manage large sets of chemical data, accelerating the drug discovery process. researchgate.netlongdom.org For the discovery of analogs of this compound, chemoinformatics tools are applied at various stages, from hit identification to lead optimization. longdom.org

One of the primary applications is in the analysis of Structure-Activity Relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org For D-amino acid oxidase (DAAO) inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to build predictive models for scaffolds such as 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione. rsc.org These models provide 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications are likely to increase or decrease activity, thereby guiding the design of new analogs with improved potency. rsc.org

Molecular docking is another crucial chemoinformatics technique used to predict the preferred orientation of a ligand when bound to a protein target. Docking studies with DAAO inhibitors, including benzo[d]isoxazol-3-ol derivatives, help in understanding the key interactions within the active site that are responsible for binding affinity. nih.gov For example, docking can reveal important hydrogen bonds and π-π stacking interactions between the ligand and key residues like Tyr224 and Arg283 in the hDAAO active site. nih.gov This structural insight is fundamental for rationally designing modifications to the this compound scaffold to enhance these interactions.

Furthermore, chemoinformatics facilitates virtual screening, where large databases of chemical compounds are computationally screened to identify potential hits that are predicted to bind to the target of interest. researchgate.net This approach allows for the efficient exploration of vast chemical space to discover novel scaffolds or analogs of this compound that might possess desirable inhibitory activity against DAAO. mdpi.com

Table 2: Chemoinformatics Methods in Analog Discovery

Technique Description Application Example for DAAO Inhibitors Reference
3D-QSAR (CoMFA/CoMSIA) Develops predictive models based on 3D molecular fields. Guiding the design of new 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives with enhanced DAAO inhibition. rsc.org longdom.orgrsc.org
Molecular Docking Predicts the binding mode and interactions of a ligand within a protein's active site. Elucidating the binding of benzo[d]isoxazol-3-ol derivatives to hDAAO, highlighting key interactions. nih.gov nih.gov

Table of Mentioned Compounds

Compound Name
This compound
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione
Benzo[d]isoxazol-3-ol
Indazole
Tyr224

In Vitro and in Vivo Biological Investigations of 6 Chlorobenzo D Isoxazol 3 Ol

Cellular and Biochemical Assays

In vitro studies have been instrumental in elucidating the fundamental mechanisms of action of 6-Chlorobenzo[d]isoxazol-3-ol at the cellular and biochemical levels. These assays have provided critical insights into its interaction with its primary target, DAAO, and its subsequent effects on cellular processes such as senescence.

Assessment of DAAO Activity Modulation in Cellular Models

This compound has been identified as a potent and competitive inhibitor of D-amino acid oxidase. nih.gov A series of benzo[d]isoxazol-3-ol (B1209928) derivatives were synthesized and assessed for their ability to inhibit DAAO, with the 6-chloro derivative, CBIO, demonstrating significant potency. nih.govresearchgate.net The inhibitory activity of CBIO against DAAO was determined to have an IC50 value of 188 nM. nih.govresearchgate.net This positions CBIO as a submicromolar inhibitor of the enzyme. nih.gov The mechanism of inhibition is competitive with respect to the DAAO substrate, D-serine. nih.gov

Investigations on Intracellular D-Serine Levels and Dynamics

Current research has extensively documented the impact of this compound on extracellular D-serine levels in preclinical models. However, specific investigations into the direct effects of CBIO on intracellular D-serine concentrations and their dynamics within cellular models are not extensively detailed in the available scientific literature. The primary focus of existing studies has been on the systemic and brain-regional extracellular fluid concentrations of D-amino acids following the administration of CBIO, particularly in conjunction with exogenous D-serine or D-alanine.

Effects on Cellular Senescence and Related Pathways

Recent studies have explored the role of D-amino acid oxidase in cellular senescence, the state of irreversible cell cycle arrest. Research has shown that inhibiting DAAO activity can impact the senescence process. In cellular models, treatment with this compound has been demonstrated to suppress cellular senescence induced by DNA damage. researchgate.net This effect is linked to the inhibition of DAAO, which in turn reduces the production of reactive oxygen species (ROS), a known promoter of senescence. researchgate.net The upregulation of p21, a critical mediator of senescence, was also observed to be impaired by the inhibition of DAAO. researchgate.net These findings suggest that DAAO plays a role in the induction of senescence and that its inhibition by compounds like CBIO can counteract this process. researchgate.net

Studies on Neurotransmitter Release and Uptake in Cell Culture

While the primary mechanism of this compound is the inhibition of D-amino acid oxidase, its direct effects on the release and uptake of other neurotransmitters in cell culture have not been a primary focus of the available research. The scientific literature to date has concentrated on the modulation of D-amino acid levels and the subsequent indirect effects on neurotransmitter systems that are regulated by these D-amino acids, such as the glutamatergic system via the NMDA receptor co-agonist site. Direct investigations into the interaction of CBIO with neurotransmitter transporters for compounds like glutamate (B1630785) and dopamine (B1211576) in in vitro cell culture systems are not extensively reported.

Preclinical Pharmacological Profiling

The in vitro findings on the biological activity of this compound have been extended to in vivo preclinical models to understand its pharmacological profile in a systemic context. These studies have primarily focused on the modulation of D-amino acid metabolism and its functional consequences.

In Vivo Modulation of Systemic D-Amino Acid Metabolism

In vivo studies in rodents have consistently demonstrated the ability of this compound to modulate the systemic metabolism of D-amino acids. Oral administration of CBIO in conjunction with D-serine has been shown to significantly enhance the plasma and brain levels of D-serine in rats compared to the administration of D-serine alone. researchgate.netnih.gov Similarly, co-administration of CBIO with D-alanine has been found to increase the extracellular levels of D-alanine in the frontal cortex of mice. researchgate.net These findings indicate that by inhibiting DAAO, CBIO effectively reduces the degradation of D-amino acids, thereby increasing their systemic bioavailability and central nervous system penetration. researchgate.net In a preclinical model of schizophrenia, the co-administration of CBIO with D-serine was shown to enhance the efficacy of D-serine in attenuating prepulse inhibition deficits induced by an NMDA receptor antagonist. researchgate.net

Below is an interactive data table summarizing the in vivo effects of this compound on D-amino acid levels.

SpeciesCo-administered D-Amino AcidCBIO Effect on Plasma LevelsCBIO Effect on Brain LevelsReference
RatD-SerineIncreasedIncreased nih.gov
MouseD-Alanine-Increased (Frontal Cortex) researchgate.net

Assessment of Central Nervous System Penetration and Distribution

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. The penetration of this compound into the CNS is supported by both its physicochemical properties and by experimental data from structurally related compounds.

Physicochemical properties are key predictors of BBB permeability. nih.govresearchgate.net For a compound to passively diffuse across the BBB, it generally requires a low molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors. nih.gov this compound possesses characteristics that are favorable for CNS penetration.

PropertyValue for this compoundGeneral Guideline for CNS Penetration
Molecular Weight169.57 g/mol< 400-500 g/mol
LogP (Predicted)1.6-2.01-3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors3≤ 7

This table outlines the physicochemical properties of this compound in relation to typical guidelines for CNS drug penetration.

Furthermore, in vitro studies on closely related analogues, specifically 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole derivatives, have demonstrated successful permeation in assays designed to model the BBB. jddtonline.info Using a Parallel Artificial Membrane Permeability Assay (PAMPA), certain derivatives showed higher permeability than established antipsychotic drugs like Risperidone and Haloperidol, suggesting that the benzo[d]isoxazole scaffold with a halogen at the 6-position is conducive to crossing the BBB. jddtonline.info In vivo animal studies have confirmed that oral administration of this compound leads to increased brain levels of D-serine, which provides indirect but compelling evidence of its ability to penetrate the CNS and exert a biological effect. acs.org

Influence on Neurotransmitter Systems and Receptor Function, including NMDA Receptor Co-agonism

Research has identified this compound as a compound that can significantly modulate key neurotransmitter systems implicated in various neurological and psychiatric conditions. Its primary recognized mechanism involves the N-methyl-D-aspartate (NMDA) receptor system, albeit through an indirect pathway.

The compound, also referred to as CBIO, has been identified as a potent inhibitor of the enzyme D-amino acid oxidase (DAAO) with a submicromolar IC50 value. acs.org DAAO is the primary enzyme responsible for the degradation of D-serine, an endogenous co-agonist at the glycine (B1666218) binding site of the NMDA receptor. acs.orgnih.gov By inhibiting DAAO, this compound effectively increases the synaptic availability of D-serine. This elevation of an NMDA receptor co-agonist enhances glutamatergic neurotransmission, a process fundamental to synaptic plasticity, learning, and memory. acs.orgnih.gov

In addition to its effects on the glutamatergic system, studies on the broader class of 6-substituted benzisoxazole analogues indicate that the chlorine atom at the 6-position can influence binding affinity for other critical CNS receptors. Specifically, this substitution has been shown to increase affinity for the dopamine D3 receptor while concurrently reducing affinity for the serotonin (B10506) 5-HT1A receptor. taylorandfrancis.com

Molecular TargetAction of this compound / AnalogueFunctional Consequence
D-Amino Acid Oxidase (DAAO)Potent Inhibition (IC50 in submicromolar range)Increased synaptic levels of D-serine, enhancing NMDA receptor function. acs.org
Dopamine D3 ReceptorIncreased binding affinity (observed with 6-chloro substitution). taylorandfrancis.comModulation of dopaminergic pathways.
Serotonin 5-HT1A ReceptorReduced binding affinity (observed with 6-chloro substitution). taylorandfrancis.comAltered serotonergic signaling.

This table summarizes the known and inferred interactions of this compound with key CNS molecular targets.

Neuropharmacological Applications

Cognitive Enhancement Studies in Models of Neurological Dysfunction (e.g., Traumatic Brain Injury)

The role of this compound in cognitive enhancement is an area of significant interest, particularly for conditions involving neurological damage such as traumatic brain injury (TBI). Cognitive deficits are a common and debilitating consequence of TBI. mdedge.comnih.govdntb.gov.ua Pharmacological strategies aimed at restoring cognitive function are actively being investigated. nih.govresearchgate.net The mechanism of action of this compound, specifically its ability to elevate brain levels of the NMDA receptor co-agonist D-serine, positions it as a promising candidate for this application. acs.org

The glutamatergic system and NMDA receptors play a crucial role in the cellular processes that underlie learning and memory. Following a brain injury, there can be significant disruption to this system. By inhibiting DAAO, this compound enhances NMDA receptor activation, which may help to restore synaptic function and promote neuroplasticity, potentially aiding in cognitive recovery. acs.org Animal studies have demonstrated that co-administration of the compound with D-serine leads to elevated levels of D-serine in the brain, confirming target engagement within the CNS. acs.org

Investigations in Preclinical Models of Schizophrenia and Other Psychotic Disorders

The benzo[d]isoxazole scaffold is a core component of several established atypical antipsychotic drugs, including Risperidone and Paliperidone. ijpsr.infowikipedia.org These drugs typically exert their therapeutic effects through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. ijpsr.info Preclinical animal models, which assess behaviors like sensorimotor gating (prepulse inhibition) or dopamine agonist-induced hyperactivity, are crucial for evaluating antipsychotic potential. nih.govtau.ac.ilresearchgate.net

The investigation of this compound in this context is supported by two distinct but potentially synergistic lines of evidence. First, the finding that 6-chloro substitution on the benzisoxazole ring can enhance affinity for the dopamine D3 receptor suggests a direct modulation of dopaminergic pathways relevant to psychosis. taylorandfrancis.com

Second, the "glutamate hypothesis" of schizophrenia posits that hypofunction of NMDA receptors contributes significantly to the symptoms of the disorder, especially cognitive and negative symptoms. nih.govresearchgate.net Therapeutic strategies aimed at enhancing NMDA receptor function are therefore of great interest. The ability of this compound to act as a DAAO inhibitor and subsequently raise levels of the NMDA co-agonist D-serine directly addresses this proposed deficit. acs.org This mechanism offers a novel approach compared to traditional D2/5-HT2A antagonism and may be particularly relevant for treating the cognitive impairments associated with schizophrenia.

Modulation of Pain Pathways and Analgesic Responses

The isoxazole (B147169) chemical scaffold has been explored for its potential in pain management. Studies on various isoxazole derivatives have demonstrated analgesic properties that are independent of the opioid system. For example, compounds have been shown to modulate pain thresholds through interactions with GABAergic and serotonergic systems. nih.gov Furthermore, research on other chlorinated isoxazole derivatives has identified compounds with significant analgesic activity in preclinical pain models. researchgate.net

While direct studies on the analgesic effects of this compound are not extensively documented, its known mechanisms of action suggest a potential role in pain modulation. Pain transmission and central sensitization involve glutamatergic signaling, with the NMDA receptor playing a pivotal role in the chronification of pain. nih.gov By enhancing NMDA receptor function through D-serine elevation, this compound could theoretically influence these pathways. Additionally, its effects on dopaminergic and serotonergic systems, which are involved in the descending modulation of pain, provide another plausible mechanism for potential analgesic effects.

Exploration of Diverse Biological Activities within the Benzo[d]isoxazol-3-ol Class

The benzo[d]isoxazol-3-ol scaffold and the closely related benzisoxazole and benzoxazole (B165842) cores are recognized as "privileged structures" in medicinal chemistry. nih.gov This designation reflects their ability to serve as a foundation for compounds exhibiting a wide array of biological activities. researchgate.netnih.govresearchgate.net Beyond the neuropharmacological applications already discussed, derivatives from this class have been investigated for numerous other therapeutic uses.

Reported Biological ActivityAssociated ScaffoldReference
AntipsychoticBenzisoxazole taylorandfrancis.comijpsr.info
Anti-inflammatoryBenzisoxazole / Benzoxazole nih.govresearchgate.net
Antimicrobial / AntibacterialBenzisoxazole / Benzoxazole nih.govresearchgate.netnih.gov
AnticancerBenzisoxazole / Benzoxazole researchgate.netnih.gov
AnticonvulsantBenzisoxazole / Benzoxazole nih.govnih.gov
AnalgesicBenzisoxazole / Isoxazole nih.govnih.gov
Anti-HIVBenzisoxazole nih.gov
AntidiabeticBenzisoxazole nih.gov

This table summarizes the diverse range of biological activities reported for compounds containing the Benzo[d]isoxazol-3-ol, Benzisoxazole, or Benzoxazole scaffold.

These varied activities underscore the versatility of the core ring system. The specific biological effect is determined by the nature and position of the functional groups attached to the scaffold. For instance, different substitutions can confer anti-inflammatory, antimicrobial, or anticancer properties. nih.govresearchgate.netnih.gov This chemical tractability allows for the development of compounds targeted toward a wide spectrum of diseases.

Antimicrobial Activity Studies of Related Analogs

The isoxazole moiety is a constituent of several clinically important antibacterial drugs, including sulfamethoxazole, cloxacillin, and dicloxacillin. Research into the antimicrobial properties of isoxazole derivatives has revealed that their activity is significantly influenced by the nature and position of substituents on the heterocyclic ring.

A study on novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, which include 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole (B1194373) analogs, demonstrated moderate to good antibacterial and antifungal activity. The investigation showed that triazolo-thiadiazole derivatives were generally more active than their 1,3,4-oxadiazole counterparts against a panel of pathogenic bacteria and fungi nih.govsci-hub.st. The minimum inhibitory concentration (MIC) values for these compounds were in the range of 12.5-100 µg/mL.

Another study focused on 3,6-dihydroxy-1,2-benzisoxazole, an analog of the subject compound, which exhibited potent antibiotic activity against Acinetobacter baumannii, including carbapenem-resistant strains nih.gov. The antibacterial effect of this compound was found to be influenced by substituents at the C6 position, with a hydroxyl group being preferred over an amino or methoxy (B1213986) group for enhanced activity nih.gov.

Furthermore, the synthesis and antimicrobial screening of various other isoxazole derivatives have been reported. For instance, a series of newly synthesized isoxazole derivatives were evaluated for their in vitro antimicrobial activity, with some compounds showing significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungal strains scholarsresearchlibrary.comderpharmachemica.com. The antimicrobial potential of these compounds underscores the importance of the isoxazole scaffold in the development of new anti-infective agents.

Table 1: Antimicrobial Activity of Selected Isoxazole Analogs

Compound Type Test Organism Activity/MIC Reference
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, Aspergillus niger Moderate to good inhibition (MIC: 12.5-100 µg/mL) nih.govsci-hub.st
3,6-dihydroxy-1,2-benzisoxazole Acinetobacter baumannii Potent antibiotic activity nih.gov

Anti-inflammatory Response Investigations of Related Analogs

Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties. The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

A study involving the synthesis of novel isoxazole derivatives and their subsequent evaluation for anti-inflammatory activity using the carrageenan-induced rat paw edema model revealed significant potential. Certain compounds, particularly those with a methoxy group at the para position, were identified as being highly active scholarsresearchlibrary.comnih.gov. For instance, some 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones with chloro or bromo substitutions on the phenyl ring demonstrated significant anti-inflammatory effects and were more selective towards the COX-2 enzyme nih.gov.

In another investigation, a series of pyrazole (B372694) substituted 6-nitrobenzimidazoles were synthesized and evaluated for their anti-inflammatory activity. Several of these compounds exhibited good anti-inflammatory effects researchgate.net. The anti-inflammatory potential of isoxazole-containing compounds is a promising area of research, with several studies demonstrating their efficacy in various in vivo models of inflammation.

Table 2: Anti-inflammatory Activity of Selected Isoxazole Analogs

Compound Type In Vivo Model Observed Effect Reference
Methoxy-substituted Isoxazole Derivatives Carrageenan-induced rat paw edema Most active compounds scholarsresearchlibrary.com
6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones (with chloro/bromo substitution) Carrageenan-induced paw edema Significant anti-inflammatory activity, COX-2 selectivity nih.gov
Pyrazole substituted 6-nitrobenzimidazoles Not specified Good anti-inflammatory activity researchgate.net

Potential Involvement in Other Biological Processes and Pathological Conditions

Beyond their antimicrobial and anti-inflammatory activities, the isoxazole scaffold is associated with a broad spectrum of other biological effects, suggesting the potential for related analogs to be involved in various physiological and pathological processes.

Derivatives of the isoxazole ring system have been explored for a multitude of therapeutic applications, including as anticonvulsant, anticancer, and antiviral agents. For example, certain indole-containing isoxazoles have been evaluated as inhibitors of secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory diseases and cancer nih.gov. The inhibitory activity was found to be enhanced by the presence of electron-withdrawing groups on a phenyl ring substituent nih.gov.

Furthermore, some novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT3 inhibitors, showing potential in the treatment of tumors nih.gov. The diverse biological activities reported for isoxazole derivatives highlight the versatility of this heterocyclic system in medicinal chemistry and suggest that analogs of this compound could potentially interact with a range of biological targets, warranting further investigation into their broader pharmacological profile.

Metabolic Fate and Pharmacokinetic Research of 6 Chlorobenzo D Isoxazol 3 Ol

In Vitro Metabolic Stability Studies (e.g., Liver Microsome Assays)

In vitro metabolic stability studies are fundamental in early drug discovery to predict how a compound will be metabolized in the body. Liver microsome assays are a standard method for these investigations. Research indicates that 6-Chlorobenzo[d]isoxazol-3-ol, also referred to as CBIO, undergoes significant metabolism in these in vitro systems. acs.org Specifically, studies have shown that the compound is subject to substantial glucuronidation when incubated with both mouse and human liver microsomes. acs.org This suggests that the compound is a substrate for UDP-glucuronosyltransferase (UGT) enzymes, which are present in liver microsomes.

Table 1: Summary of In Vitro Metabolic Stability Findings for this compound

Test System Finding Implication

Identification and Characterization of Metabolites, with Emphasis on Glucuronidation Pathways

The primary metabolic pathway identified for this compound is glucuronidation. acs.org This is a common Phase II metabolic reaction where a glucuronic acid moiety is attached to the parent compound, typically increasing its water solubility and facilitating its excretion from the body. nih.gov The formation of the corresponding glucuronide of this compound has been confirmed through liquid chromatography/mass spectrometry (LC/MS) analysis in both mouse and human microsomes that were fortified with UDPGA (uridine diphosphate (B83284) glucuronic acid), the co-factor for the UGT enzymes. acs.org

While glucuronidation has been identified as a significant metabolic route, detailed characterization of other potential metabolites of this compound is not extensively documented in the available scientific literature.

Influence of Metabolic Transformation on Biological Activity and Duration of Action

The metabolic transformation of a compound can significantly alter its biological activity and duration of action. Generally, the addition of a glucuronide group to a molecule increases its polarity and molecular weight, which can reduce its ability to interact with its biological target, often leading to a decrease or loss of pharmacological activity.

For this compound, the specific impact of its glucuronidation on its biological activity as a potent D-amino acid oxidase (DAAO) inhibitor has been a subject of consideration. acs.orgmedkoo.com However, detailed studies quantifying the change in activity of the glucuronide metabolite compared to the parent compound are not described in the provided search results. The duration of action of the parent compound in vivo would likely be influenced by the rate of its metabolic conversion to the glucuronide form.

Bioavailability and Clearance Rate Determinations in Preclinical Models

The pharmacokinetic properties of a compound, such as its bioavailability and clearance rate, are critical for its development as a drug. The available research suggests that the substantial glucuronidation of this compound may be a contributing factor to poor oral pharmacokinetics. acs.org This is because extensive metabolism in the liver (first-pass metabolism) can significantly reduce the amount of the active compound that reaches systemic circulation after oral administration, resulting in low bioavailability.

Despite this implication, specific quantitative data on the bioavailability and clearance rates of this compound from preclinical studies in animal models have not been reported in the reviewed scientific literature.

Table 2: List of Compound Names

Compound Name Abbreviation/Other Names
This compound CBIO
Uridine diphosphate glucuronic acid UDPGA

Advanced Methodologies in 6 Chlorobenzo D Isoxazol 3 Ol Research

Sophisticated Analytical Techniques for Detection and Quantification in Complex Biological Matrices

The accurate quantification of 6-Chlorobenzo[d]isoxazol-3-ol and its metabolites in biological matrices such as plasma, serum, and tissue homogenates is fundamental for pharmacokinetic and pharmacodynamic studies. Due to the complexity of these matrices and the typically low concentrations of the analyte, highly sensitive and selective analytical methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays.

A hypothetical LC-MS/MS method for the quantification of this compound in human plasma would involve several key steps. Sample preparation would likely employ protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte. Chromatographic separation would be achieved on a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used, providing high selectivity and sensitivity. Two or three specific mass transitions from the precursor ion to product ions would be monitored for the analyte and its stable isotope-labeled internal standard.

Validation of such a bioanalytical method is essential to ensure the reliability of the results. ich.orgwho.int The validation would be performed according to the guidelines of regulatory agencies like the FDA and EMA and would assess parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Table 1: Hypothetical LC-MS/MS Method Validation Parameters for this compound in Human Plasma

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 50.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.8% - 11.5%
Intra-day Accuracy (%Bias) Within ± 15% (± 20% at LLOQ)-5.2% to 7.8%
Inter-day Accuracy (%Bias) Within ± 15% (± 20% at LLOQ)-8.1% to 4.3%
Recovery Consistent and reproducible~85%
Matrix Effect CV ≤ 15%10.2%
Stability (Freeze-thaw, Short-term, Long-term) ≤ 15% deviation from nominalStable

For situations where LC-MS/MS is not available, a high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) could be developed. nih.govnih.gov To enhance the sensitivity and selectivity of an HPLC-UV method, derivatization of the phenolic hydroxyl group of this compound could be employed. nih.govnih.gov This would involve reacting the compound with a reagent to introduce a chromophore that absorbs strongly in the UV-Vis spectrum, thereby lowering the limit of detection.

Strategies for Radiolabeling and Isotopic Tracing in Pharmacokinetic and Target Engagement Studies

Radiolabeling and isotopic tracing are powerful techniques used to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. wikipedia.org These studies provide invaluable information for understanding the pharmacokinetic profile and target engagement of this compound.

For pharmacokinetic studies, this compound could be labeled with a radioactive isotope such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). The synthesis of [¹⁴C]this compound would likely involve introducing the ¹⁴C label at a metabolically stable position in the molecule to ensure that the radioactivity traces the parent compound and its metabolites. Following administration of the radiolabeled compound to animal models, quantitative whole-body autoradiography (QWBA) can be used to visualize the distribution of radioactivity in different tissues and organs over time. Additionally, analysis of plasma, urine, and feces samples by liquid scintillation counting and LC-MS with radiometric detection can provide detailed information on the routes and rates of excretion and the metabolic profile of the compound.

Isotopic tracing with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is another valuable tool. medchemexpress.com For instance, administering a mixture of labeled and unlabeled this compound and analyzing samples by LC-MS can help in distinguishing the administered drug from endogenous compounds and in elucidating metabolic pathways. Deuterium labeling can also be used to investigate kinetic isotope effects, which can provide insights into the mechanism of enzymatic reactions involving the compound. epa.gov

For in vivo target engagement studies, a positron-emitting radionuclide like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) could be incorporated into the structure of this compound. The synthesis of such radiotracers for Positron Emission Tomography (PET) would require rapid and efficient radiolabeling methods due to the short half-lives of these isotopes. nih.govmdanderson.org For example, [¹¹C]this compound could potentially be synthesized by the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. Alternatively, an ¹⁸F label could be introduced via nucleophilic substitution on an appropriate precursor.

Application of Advanced Imaging Techniques for In Vivo Distribution Assessment

Advanced imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive means to assess the in vivo distribution and target engagement of this compound in real-time. As an inhibitor of D-amino acid oxidase (DAAO), a key enzyme in the regulation of D-serine levels in the brain, understanding the brain penetration and regional distribution of this compound is of paramount importance for its development as a therapeutic agent for neurological disorders such as schizophrenia. nih.gov

The development of a radiolabeled analog of this compound, for instance, [¹⁸F]this compound, would enable PET imaging studies in preclinical models and eventually in humans. houstonmethodist.orgnih.gov Such studies would provide crucial information on whether the compound crosses the blood-brain barrier and accumulates in brain regions known to have high DAAO expression. By performing PET scans at different time points after administration of the radiotracer, the kinetics of brain uptake and washout can be determined.

Furthermore, PET imaging can be used to measure target engagement. In a typical study design, a baseline PET scan would be performed, followed by the administration of a therapeutic (unlabeled) dose of this compound. A second PET scan would then be conducted to measure the displacement of the radiotracer from the DAAO enzyme. The degree of displacement would provide a quantitative measure of target occupancy at a given dose of the drug. This information is critical for establishing a dose-response relationship and for selecting appropriate doses for clinical trials.

Given that DAAO is implicated in neuroinflammatory processes, PET imaging with tracers targeting markers of neuroinflammation, such as the translocator protein (TSPO), could be used in conjunction with a this compound-based tracer to investigate the compound's effects on neuroinflammation in disease models. frontiersin.orgnih.govnih.govmdpi.com

Future Research Directions and Translational Perspectives for 6 Chlorobenzo D Isoxazol 3 Ol

Development of Next-Generation DAAO Inhibitors with Enhanced Properties

The discovery of 6-Chlorobenzo[d]isoxazol-3-ol (CBIO) marked a significant step in the exploration of D-amino acid oxidase (DAAO) inhibitors as potential therapeutics. As a competitive inhibitor of DAAO, CBIO demonstrated the potential to modulate D-serine levels, a critical co-agonist at the glycine (B1666218) site of NMDA receptors. However, subsequent research has focused on developing next-generation DAAO inhibitors that address some of the limitations of earlier compounds like CBIO, aiming for enhanced properties that would be more favorable for clinical development.

One of the primary areas for improvement has been potency. While CBIO is a potent inhibitor, newer compounds have been synthesized with even greater inhibitory activity. This increased potency can potentially lead to lower effective doses, reducing the risk of off-target effects.

Furthermore, enhancing selectivity for DAAO over other enzymes is a continuous goal in the development of new inhibitors. High selectivity is crucial to minimize the potential for unwanted side effects that could arise from interactions with other biological targets. Researchers are also exploring compounds with better penetration of the blood-brain barrier to more effectively target DAAO in the central nervous system.

The evolution from early inhibitors like CBIO to more advanced compounds is a testament to the ongoing efforts to refine the therapeutic potential of DAAO inhibition. The knowledge gained from studying first-generation inhibitors has been instrumental in guiding the rational design of these improved molecules.

PropertyThis compound (CBIO)Next-Generation DAAO Inhibitors
Potency Moderately potentHigher potency, often with IC50 values in the low nanomolar range
Metabolic Stability Susceptible to glucuronidation, leading to potentially rapid clearance doi.orgDesigned for increased resistance to metabolic processes like glucuronidation, leading to improved half-life
Selectivity Generally selective for DAAOHigh to very high selectivity for DAAO over other enzymes and receptors
Pharmacokinetics May have limitations in oral bioavailability and brain penetrationOptimized for improved oral bioavailability and enhanced blood-brain barrier penetration

Exploration of Novel Therapeutic Indications Beyond Current Research Focus

The primary therapeutic application investigated for DAAO inhibitors, including this compound, has been as an adjunctive treatment for the cognitive and negative symptoms of schizophrenia. nih.govresearchgate.net This focus is rooted in the hypothesis that enhancing D-serine levels can ameliorate the hypofunction of NMDA receptors implicated in the pathophysiology of the disorder. nih.govresearchgate.net However, the role of D-serine and DAAO in the nervous system suggests a broader therapeutic potential for DAAO inhibitors that extends beyond schizophrenia.

Future research could productively explore the utility of this compound and other DAAO inhibitors in a range of neurological and psychiatric conditions. For instance, given the involvement of NMDA receptors in pain signaling, DAAO inhibitors are being considered as potential treatments for chronic pain. patsnap.com There is also emerging interest in their application for mood disorders, such as major depressive disorder, where NMDA receptor modulation is a known therapeutic strategy. patsnap.com

Neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), represent another promising avenue for investigation. patsnap.com Altered D-serine metabolism has been observed in these conditions, suggesting that restoring D-serine homeostasis through DAAO inhibition could offer a novel therapeutic approach. Preliminary studies with some DAAO inhibitors have shown pro-cognitive effects in animal models of Alzheimer's disease.

Furthermore, the potential role of DAAO inhibitors in mitigating the psychological stress associated with traumatic events is an area of active consideration. By modulating the glutamatergic system, these compounds could potentially help in preventing the development of post-traumatic stress disorder (PTSD). als-journal.com

The exploration of these novel indications will require extensive preclinical and clinical research to establish the efficacy and safety of this compound or its analogs in these new contexts. Such studies will be crucial in unlocking the full therapeutic potential of DAAO inhibition.

Integration with Polypharmacology and Combination Therapies for Complex Diseases

Complex multifactorial diseases of the central nervous system, such as schizophrenia and neurodegenerative disorders, often involve the dysregulation of multiple signaling pathways. nih.govnih.gov This complexity suggests that therapeutic strategies targeting a single protein may have limited efficacy. Polypharmacology, an approach that involves designing drugs that can interact with multiple targets, and combination therapies, which use multiple drugs to achieve a synergistic effect, are gaining prominence in the treatment of such complex diseases. nih.govnih.gov

For this compound and other DAAO inhibitors, there is a significant opportunity to explore their integration into polypharmacological and combination therapy paradigms. A key example of a combination approach is the co-administration of a DAAO inhibitor with D-serine. researchgate.net This strategy aims to enhance the bioavailability of D-serine by preventing its degradation, thereby maximizing its therapeutic effect at the NMDA receptor while potentially allowing for lower, safer doses of D-serine. researchgate.net

Looking beyond this established combination, future research could investigate the synergistic effects of DAAO inhibitors with drugs acting on other neurotransmitter systems implicated in CNS disorders. For instance, in schizophrenia, combining a DAAO inhibitor with atypical antipsychotics that primarily target dopamine (B1211576) and serotonin (B10506) receptors could offer a more comprehensive treatment that addresses a wider range of symptoms.

The principles of polypharmacology could also guide the development of novel single molecules that not only inhibit DAAO but also modulate other relevant targets. For example, a molecule could be designed to have affinity for both DAAO and a serotonin receptor subtype, or a dopamine transporter. Such a multi-target ligand could offer a more nuanced and potentially more effective therapeutic intervention for complex psychiatric disorders.

The successful implementation of these strategies will require a deep understanding of the intricate interplay between different neurotransmitter systems and the pathological processes underlying specific CNS diseases.

Challenges and Opportunities in Bridging Preclinical Findings to Clinical Translation

The journey of a promising compound like this compound from preclinical discovery to clinical application is fraught with challenges, yet it also presents significant opportunities for advancing our understanding and treatment of CNS disorders. A major hurdle in the clinical translation of DAAO inhibitors is the potential for species differences in D-serine metabolism and DAAO expression. nih.gov Findings from rodent models may not always accurately predict the response in humans, making it crucial to develop and utilize more predictive preclinical models.

Ensuring an adequate safety profile is another critical challenge. While this compound has been tested in preclinical models without apparent toxicity, the long-term effects of sustained DAAO inhibition in humans need to be carefully evaluated in well-designed clinical trials. doi.org The potential for off-target effects and drug-drug interactions must also be thoroughly investigated.

Despite these challenges, the development of DAAO inhibitors presents a unique opportunity to validate a novel therapeutic target for schizophrenia and other CNS disorders. The successful clinical translation of a DAAO inhibitor would represent a significant breakthrough, offering a new mechanistic approach to treating conditions where NMDA receptor hypofunction is a key pathological feature.

To facilitate this translation, a more integrated and collaborative approach between preclinical and clinical research is essential. acmedsci.ac.uk This includes the use of biomarkers to monitor target engagement and downstream effects on D-serine levels in both preclinical and clinical studies. Such an approach can help to de-risk clinical trials and provide a clearer path to regulatory approval.

The accumulated knowledge on the structure-activity relationships of DAAO inhibitors, combined with advances in our understanding of their in vivo effects, provides a strong foundation for the development of compounds with optimized potency, selectivity, and pharmacokinetic profiles, ultimately increasing the likelihood of successful clinical translation. nih.gov

Q & A

Basic: What synthetic methodologies are employed for the preparation of 6-Chlorobenzo[d]isoxazol-3-ol, and how is its purity validated?

Answer:
CBIO is synthesized via derivatization of isoxazol-3-ol precursors using reagents such as triphosgene in dichloromethane (DCM) under reflux conditions. Key steps include halogenation (chlorination) at the 6-position of the benzisoxazole scaffold . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via characteristic peaks (e.g., aromatic protons and hydroxyl groups in 1^1H NMR; carbonyl and chlorine signals in 13^13C NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (C7_7H4_4ClNO2_2; 169.57 g/mol) with <1 ppm error .

Basic: How is CBIO's inhibitory activity against D-amino acid oxidase (DAAO) assessed in vitro?

Answer:
DAAO inhibition is quantified using fluorometric or spectrophotometric assays:

  • Fluorometric Assay: D-serine oxidation by DAAO generates H2_2O2_2, detected via horseradish peroxidase-coupled reactions with Amplex Red. CBIO's IC50_{50} (submicromolar range) is calculated from dose-response curves .
  • Enzyme Kinetics: Lineweaver-Burk plots distinguish competitive/non-competitive inhibition. CBIO exhibits competitive inhibition, reducing D-serine's VmaxV_{max} without altering KmK_m .

Advanced: How are in vivo pharmacokinetic (PK) studies designed to evaluate CBIO's brain penetration and plasma stability?

Answer:

  • Animal Models: CD1 mice (6–8 weeks old) are orally dosed with CBIO (e.g., 30 mg/kg) alongside D-serine. Blood is collected via cardiac puncture at intervals (0.5–6 hours), and plasma is analyzed using LC-MS/MS to quantify CBIO and D-serine levels .
  • Brain Penetration: Brain homogenates are extracted with acetonitrile, followed by LC-MS to measure CBIO concentration. Blood-brain barrier (BBB) permeability is assessed via brain-to-plasma ratio calculations .

Advanced: How do researchers resolve discrepancies in CBIO's efficacy across neuropathic pain and schizophrenia models?

Answer: Variability arises from model-specific factors:

  • Dosage Optimization: In formalin-induced pain models, CBIO (1–10 mg/kg) suppresses H2_2O2_2 production in the spinal cord, but higher doses may saturate DAAO binding .
  • Species Differences: Rats show enhanced D-serine brain levels at 30 mg/kg CBIO, while mice require adjusted dosing due to metabolic differences .
  • Co-Administration: Synergy with D-serine (30 mg/kg) is critical for NMDA receptor modulation; standalone CBIO lacks efficacy in schizophrenia models without exogenous D-serine .

Advanced: What enzyme kinetics methodologies elucidate CBIO's mechanism of DAAO inhibition?

Answer:

  • Steady-State Kinetics: DAAO activity is measured at varying D-serine (substrate) and CBIO concentrations. A linear Lineweaver-Burk plot intersecting the y-axis confirms competitive inhibition .
  • Pre-steady-State Analysis: Stopped-flow spectroscopy tracks flavin adenine dinucleotide (FAD) reduction rates, revealing CBIO's rapid binding to the oxidized enzyme .

Basic: What spectroscopic and chromatographic techniques characterize CBIO's stability under storage?

Answer:

  • Stability Studies: CBIO is stored at −80°C in anhydrous DMSO. Accelerated degradation studies (25°C, 40°C) monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • FT-IR Spectroscopy: Detects hydrolytic degradation by tracking hydroxyl (-OH) and carbonyl (C=O) band shifts .

Advanced: How is renal microdialysis applied to study CBIO's dose-dependent suppression of DAAO activity in vivo?

Answer:

  • Microdialysis Probes: Implanted in rat kidneys to infuse MeS-D-KYN (a DAAO substrate). CBIO co-infusion (1–10 µM) reduces MeS-KYNA (metabolite) production, quantified via LC-MS .
  • Dose-Response Curves: Oral CBIO (10–100 mg/kg) shows logarithmic suppression of renal DAAO activity, validated by nonlinear regression analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorobenzo[d]isoxazol-3-ol
Reactant of Route 2
6-Chlorobenzo[d]isoxazol-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.